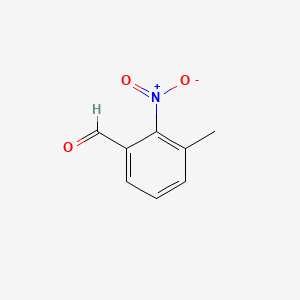

3-Methyl-2-nitrobenzaldehyde

Description

Contemporary Significance in Organic Synthesis and Chemical Sciences

3-Methyl-2-nitrobenzaldehyde serves as a crucial intermediate in the synthesis of a wide array of organic compounds. lookchem.com The presence of three distinct functional groups—aldehyde, nitro, and methyl—on the aromatic ring allows for a high degree of molecular diversity in synthetic pathways. The aldehyde group can participate in various condensation and nucleophilic addition reactions, while the nitro group can be reduced to an amine, opening up another avenue for functionalization. This versatility makes it a valuable building block for creating complex molecular architectures. Its utility extends to the synthesis of dyes, and perhaps even fragrances, highlighting its broad applicability in the chemical sciences. lookchem.com

Overview of Established and Emerging Research Foci

Established research has firmly positioned this compound as a key starting material in several areas. It is recognized as an important intermediate in the production of various pharmaceuticals. lookchem.com The synthesis of heterocyclic compounds, which are core structures in many biologically active molecules, often utilizes this aldehyde. a2bchem.com

Emerging research continues to explore the potential of this compound. Investigations into its biological activities, such as antimicrobial and antioxidant properties, are ongoing. lookchem.com Furthermore, its role in the preparation of novel materials is an active area of research. lookchem.com The specific substitution pattern on the benzene (B151609) ring also invites studies into its reactivity compared to other isomers, such as 3-nitrobenzaldehyde (B41214) and 4-methyl-3-nitrobenzaldehyde, to better understand the electronic and steric effects of the substituents.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C8H7NO3 |

| Molecular Weight | 165.15 g/mol nih.gov |

| Appearance | Yellow to orange crystalline solid cymitquimica.com |

| CAS Number | 5858-27-5 nih.gov |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. cymitquimica.com |

Synthesis and Manufacturing

The synthesis of nitrobenzaldehyde derivatives is a well-established area of organic chemistry. One common method for producing m-nitrobenzaldehyde derivatives involves the nitration of the corresponding benzaldehyde (B42025). google.com A general approach starts with a substituted benzaldehyde, which is first reacted with ammonia (B1221849) to form a trimer. This intermediate is then nitrated and subsequently hydrolyzed to yield the desired m-nitrobenzaldehyde derivative. google.com Another classical method is the direct nitration of benzaldehyde, which predominantly yields 3-nitrobenzaldehyde.

Chemical Reactivity and Derivatization

The chemical behavior of this compound is dictated by its functional groups. The aldehyde group readily undergoes reactions typical of aldehydes, such as condensation reactions. For instance, condensation with methyl acetoacetate (B1235776) can be used to form more complex structures.

The nitro group is also a site of significant reactivity. It can be reduced to an amino group, which can then be further modified, greatly expanding the synthetic possibilities. This transformation is crucial for the synthesis of many nitrogen-containing heterocyclic compounds.

The presence of both an aldehyde and a nitro group on the same aromatic ring allows for the synthesis of a variety of derivatives. For example, it can serve as a precursor for creating other aromatic compounds through oxidation reactions. a2bchem.com The synthesis of nitroalkenes, which are valuable building blocks in their own right, can also be achieved from this starting material. a2bchem.com

Applications in Scientific Research

Building Block in Organic Synthesis

This compound is a versatile building block in organic synthesis. lookchem.com Its utility stems from the ability to selectively react its different functional groups. This allows for the construction of complex molecules with a wide range of functionalities, making it a valuable tool for synthetic chemists. a2bchem.com It is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many areas of chemistry. a2bchem.com

Medicinal Chemistry

In the field of medicinal chemistry, nitrobenzaldehyde derivatives are important intermediates for the synthesis of various pharmaceuticals. lookchem.com For example, 3-nitrobenzaldehyde is a key intermediate in the synthesis of several dihydropyridine (B1217469) calcium channel blockers like nitrendipine, nicardipine, and nimodipine. ijpsonline.com While direct applications of this compound in specific drugs are less commonly cited, its role as a precursor to pharmacologically active molecules is an area of interest. lookchem.coma2bchem.com Modifications to the nitro group, in particular, have been shown to significantly influence the pharmacological properties of related compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-6-3-2-4-7(5-10)8(6)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGUMWGXABFJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544160 | |

| Record name | 3-Methyl-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5858-27-5 | |

| Record name | 3-Methyl-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Methyl 2 Nitrobenzaldehyde

Direct Synthetic Routes to 3-Methyl-2-nitrobenzaldehyde

Direct synthesis of this compound is complex. The primary routes involve multi-step sequences starting from carefully selected precursors to ensure the correct placement of the functional groups.

Two principal precursor-based strategies are considered for the synthesis of this compound:

Oxidation of 3-Methyl-2-nitrotoluene: This is a logical and common approach where the methyl group of a pre-functionalized nitrotoluene is oxidized to an aldehyde. The challenge lies in stopping the oxidation at the aldehyde stage without further oxidation to the carboxylic acid. oup.com Various methods for oxidizing substituted nitrotoluenes have been investigated. For instance, the oxidation of o- and p-nitrotoluenes using electro-generated superoxide (B77818) ion has been shown to proceed through a nitrobenzaldehyde intermediate to yield the corresponding carboxylic acids. A more controlled, selective oxidation can be achieved using specific catalytic systems.

Nitration of 3-Methylbenzaldehyde (B113406) (m-Tolualdehyde): The direct nitration of m-tolualdehyde is complicated by the directing effects of the existing substituents. The aldehyde group is a meta-director, while the methyl group is an ortho- and para-director. Achieving nitration at the C-2 position, which is ortho to both groups, is sterically hindered and electronically challenging. Standard nitration of benzaldehyde (B42025) predominantly yields the 3-nitro isomer. researchgate.net To circumvent this, a protection-nitration-deprotection strategy can be employed. The aldehyde group can be protected as an acetal (B89532) (e.g., a 1,3-dioxolane), which alters its electronic influence and may facilitate nitration at the desired position. This strategy also provides a means to separate isomeric products before deprotection to recover the pure aldehyde. researchgate.netgoogle.com

Optimizing reaction conditions is critical for maximizing the yield of the desired this compound isomer and minimizing byproducts.

For the oxidation of 3-methyl-2-nitrotoluene , key parameters include the choice of oxidant and catalyst. Laccase enzymes have been used for the selective biotransformation of 3-nitrotoluene (B166867) to 3-nitrobenzaldehyde (B41214), offering a green chemistry approach. oup.com For chemical oxidations, controlling the reaction temperature and stoichiometry of the oxidizing agent, such as potassium permanganate (B83412), is crucial to prevent over-oxidation to the corresponding benzoic acid. google.com

For the nitration of 3-methylbenzaldehyde , optimization focuses on controlling regioselectivity. The choice of nitrating agent is paramount; for example, using acetyl nitrate (B79036) or other reagents instead of a standard nitric/sulfuric acid mixture can alter the ortho/meta isomer ratio. researchgate.net Research on the nitration of m-toluic acid, a related precursor, has shown that controlling the reaction temperature to between -30°C and -15°C significantly increases the selectivity for the 2-nitro isomer, achieving a selectivity of up to 79.8%. epa.gov Applying similar low-temperature conditions to the nitration of m-tolualdehyde could potentially favor the formation of this compound.

Table 1: Optimization Parameters for Nitrobenzaldehyde Synthesis

| Synthetic Route | Key Parameters to Optimize | Influences Outcome | Example Reference |

|---|---|---|---|

| Oxidation of Nitrotoluene | Catalyst, Oxidant, Temperature, Solvent | Selectivity (Aldehyde vs. Acid), Conversion Rate | Oxidation of 2-nitrotoluene (B74249) using MnSO₄ showed 50% selectivity to the aldehyde. iitm.ac.in |

| Nitration of Benzaldehyde | Nitrating Agent, Temperature, Catalyst | Isomer Ratio (ortho vs. meta), Yield | Using HNO₃/Ac₂O increases the proportion of 2-nitrobenzaldehyde (B1664092) compared to H₂SO₄/HNO₃. researchgate.net |

| Nitration of m-Toluic Acid | Temperature, Physical form of reactant | Regioselectivity, Conversion Rate | Reaction at -17.8°C with powdered m-toluic acid gave 79.8% selectivity for the 2-nitro isomer. epa.gov |

Multi-Step Approaches from Precursor Molecules

Synthesis of Positional Isomers and Related Nitrobenzaldehyde Derivatives

The synthesis of positional isomers and related derivatives provides insight into the chemical principles governing these reactions and offers pathways to a wide range of chemical intermediates.

Regioselectivity in the nitration of substituted benzaldehydes is dictated by the electronic properties of the substituents. The aldehyde group deactivates the ring and directs incoming electrophiles to the meta position. researchgate.net In contrast, activating groups like methyl direct to the ortho and para positions.

To overcome these inherent electronic preferences, specific strategies have been developed:

Solid Acid Catalysis: Zeolites such as H-beta and H-ZSM-5 are used as shape-selective catalysts. In the nitration of o-xylene, H-beta zeolite showed a conversion of 65% with a preference for 4-nitro-o-xylene due to the faster diffusion of this isomer through the catalyst's pores. google.com For toluene (B28343), certain zeolites can significantly enhance the yield of the para isomer over the ortho isomer. ias.ac.inchem-soc.si

Modified Nitrating Agents: The use of nitrating agents other than standard mixed acid can alter isomer distribution. Nitration of benzaldehyde with acetyl nitrate, for example, produces a higher proportion of the ortho isomer compared to nitration with a sulfonitric mixture. researchgate.net

The interconversion of functional groups is fundamental to synthesizing a variety of nitroaromatic compounds.

Oxidation Strategies: The selective oxidation of a methyl group on a nitroaromatic ring to an aldehyde is a key transformation.

Fungal laccases have been successfully used to oxidize 3-nitrotoluene and 4-chlorotoluene (B122035) to their corresponding aldehydes in high yields without the need for chemical mediators. oup.com

Electrochemical methods involving the generation of superoxide ion can oxidize o- and p-nitrotoluenes, with the corresponding nitrobenzaldehyde being a transient intermediate.

A well-established industrial process for 2-nitrobenzaldehyde involves the reaction of 2-nitrotoluene with a diester of oxalic acid, followed by oxidation with potassium permanganate in an alkaline medium. google.com

Reduction Strategies: The reduction of the nitro group to an amine is a common step in the synthesis of many pharmaceutical and dye precursors. For example, 2-aminobenzaldehyde (B1207257) is prepared via the reduction of 2-nitrobenzaldehyde. researchgate.net The challenge is often to selectively reduce the nitro group without affecting the reactive aldehyde group.

Modern catalysis offers efficient and selective methods for the synthesis and derivatization of nitrobenzaldehydes.

Biomimetic Catalysts: Metalloporphyrins, which mimic the action of cytochrome P-450 enzymes, are effective catalysts for the oxidation of substituted toluenes. aiche.orgacs.org They can catalyze the oxidation of p-nitrotoluene to p-nitrobenzoic acid with yields up to 90.4% under mild conditions using molecular oxygen. aiche.org

Enzymatic Catalysis: Enzymes like laccase provide a green and highly selective route for the oxidation of methyl groups on aromatic rings. The laccase from Pleurotus ostreatus has been shown to transform various substituted toluenes, including 3-nitrotoluene, into their respective aldehydes. oup.com

Heterogeneous Catalysts: Zeolites offer significant advantages in regioselective nitration, providing a recyclable, environmentally friendly alternative to corrosive liquid acids and allowing for control over isomer distribution through shape selectivity. google.comchem-soc.si

Table 2: Novel Catalyst Systems in Nitroaromatic Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Substrate Example | Product | Key Advantage | Reference |

|---|---|---|---|---|---|---|

| Biomimetic | Metalloporphyrins (Fe, Mn, Co) | Oxidation | p-Nitrotoluene | p-Nitrobenzoic Acid | High yield (90.4%) under mild conditions with O₂. aiche.org | |

| Enzymatic | Laccase (P. ostreatus) | Oxidation | 3-Nitrotoluene | 3-Nitrobenzaldehyde | High selectivity, environmentally friendly (green) process. oup.com | oup.com |

| Heterogeneous | Zeolite H-beta | Nitration | o-Xylene | 4-Nitro-o-xylene | Regioselectivity, catalyst recyclability, reduced waste. google.com | google.com |

Compound Index

Oxidation and Reduction Strategies for Aldehyde and Nitro Groups

Green Chemistry Principles in this compound Synthesis

The core tenets of green chemistry focus on reducing or eliminating the use and generation of hazardous substances throughout the lifecycle of a chemical product. sigmaaldrich.com For this compound, this involves re-evaluating traditional synthetic routes, primarily the nitration of 3-methylbenzaldehyde and the oxidation of 3-methyl-2-nitrotoluene, and identifying opportunities for improvement in line with green principles such as atom economy, use of safer chemicals, and energy efficiency.

Analysis of Traditional Synthetic Routes

Two primary pathways to this compound present distinct challenges and opportunities from a green chemistry perspective:

Oxidation of 3-Methyl-2-nitrotoluene: This route offers better regioselectivity, as the starting material already contains the substituents in the desired positions. However, the challenge lies in the selective oxidation of the methyl group to an aldehyde. Traditional methods have often employed stoichiometric amounts of heavy-metal-based oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents. google.com These reagents are toxic, and their use results in significant hazardous waste (e.g., manganese dioxide), posing serious disposal and environmental problems. google.comjustia.com The partial oxidation of nitrotoluenes can also suffer from low yields and selectivity, with over-oxidation to the corresponding carboxylic acid being a common side reaction. oup.com

Application of Green Alternatives

In response to the shortcomings of traditional methods, research into greener alternatives for analogous transformations offers a roadmap for the sustainable synthesis of this compound.

Greener Solvents and Catalysts: A significant green improvement is the replacement of hazardous organic solvents with safer alternatives. Water, supercritical fluids, or bio-based solvents like cyclopentyl methyl ether (CPME) are increasingly used. beilstein-journals.org For nitration reactions, the use of solid acid catalysts or milder nitrating agents could reduce the reliance on corrosive liquid acids. For the oxidation step, a patented process for oxidizing 2-nitrotoluenes uses molecular oxygen in the presence of strong bases and an alkoxyalkylamine solvent, avoiding heavy metals entirely. justia.com Heterogeneous catalysts are also a key focus of green chemistry as they can be easily separated from the reaction mixture and recycled. docbrown.info

Solvent-Free and Energy-Efficient Conditions: Performing reactions under solvent-free conditions, for example by grinding solid reactants together, can drastically reduce waste. lookchem.comchemicalbook.comsciencemadness.org Microwave-assisted synthesis is another green technique that can significantly shorten reaction times, reduce side reactions, and lower energy consumption compared to conventional heating. google.com

Improved Atom Economy and Selectivity: The development of highly selective catalysts is paramount. For the oxidation of 3-methyl-2-nitrotoluene, catalytic systems using molecular oxygen or hydrogen peroxide as the ultimate oxidant would be ideal, as the only byproduct is water. Electrochemical methods, such as using an electro-generated superoxide ion, have also been explored for the oxidation of nitrotoluenes, potentially offering a cleaner route to the aldehyde. oup.com

The table below summarizes the comparison between traditional and potential green approaches for the synthesis of this compound.

| Feature | Traditional Synthesis (Nitration/Oxidation) | Green Chemistry Approach |

| Reagents | Conc. H₂SO₄/HNO₃; KMnO₄, CrO₃ | Solid acid catalysts; O₂, H₂O₂; Recyclable catalysts |

| Solvents | Dichloromethane, Toluene | Water, Supercritical CO₂, CPME, Solvent-free |

| Byproducts | Acidic waste, MnO₂ sludge, Isomeric mixtures | Water, Recyclable catalyst, Higher product selectivity |

| Energy | Prolonged heating (reflux) | Microwave irradiation, Ambient temperature reactions |

| Safety | Use of highly corrosive and toxic materials | Use of less hazardous reagents and conditions |

| Atom Economy | Low due to poor selectivity and stoichiometric reagents | High due to catalytic processes and high selectivity |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and economically viable, aligning with the modern demands of the chemical industry.

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 2 Nitrobenzaldehyde

Electrophilic Aromatic Substitution Reactions

While specific studies on the electrophilic aromatic substitution of 3-methyl-2-nitrobenzaldehyde are not extensively detailed in the provided search results, the general principles of EAS on substituted benzenes provide a framework for predicting its reactivity. lumenlearning.comresearchgate.net The activation or deactivation of the ring and the directing effects of the substituents are key factors.

Reduction Chemistry of the Nitro Group

The nitro group of this compound is susceptible to reduction, a common transformation for nitroaromatic compounds. This reduction can lead to the formation of an amino group, a valuable functional group in organic synthesis. The challenge often lies in achieving chemoselectivity, particularly in the presence of the also-reducible aldehyde group.

The reduction of the nitro group in nitroaromatic compounds to form amino derivatives is a well-established transformation. orientjchem.org Various reducing agents and catalytic systems can be employed to achieve this. For instance, dissolving metal reductions, such as with iron in acetic acid (Fe/AcOH), are known to be mild and selective for the reduction of nitroaromatics to anilines. nih.gov Catalytic hydrogenation is another common method, although it may also reduce other functional groups like aldehydes and alkenes. nih.gov

In the context of this compound, its reduction would yield 2-amino-3-methylbenzaldehyde. This product is a valuable precursor for the synthesis of heterocyclic compounds like quinolines through reactions such as the Friedländer synthesis. nih.gov

Achieving chemoselective reduction of the nitro group in the presence of the aldehyde group in this compound is a significant synthetic challenge. Many common reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of certain catalysts or under specific conditions, can reduce both functional groups. nih.govresearchgate.netrsc.org For example, silver nanoparticle-containing microgels have been shown to catalytically reduce both the aldehyde and nitro groups of nitrobenzaldehyde derivatives to their corresponding hydroxy-methyl aniline (B41778) compounds. nih.govresearchgate.netrsc.org

However, specific conditions can be tailored to favor the reduction of one group over the other. For instance, the use of tin(II) chloride (SnCl₂) has been reported as a chemoselective reductant for the nitro group in 2-nitrobenzaldehyde (B1664092), leaving the aldehyde group intact for subsequent reactions. researchgate.net Similarly, iron in acetic acid (Fe/AcOH) is a mild system that can selectively reduce the nitro group. nih.gov The choice of reducing agent and reaction conditions is therefore crucial for directing the reaction towards the desired product.

| Reducing System | Substrate | Product(s) | Selectivity | Reference |

| Ag-AP(NM) hybrid microgels, NaBH₄ | 3-Nitrobenzaldehyde (B41214) | Hydroxy-methyl aniline derivative | Both nitro and aldehyde groups reduced | nih.govresearchgate.net |

| Ni(OAc)₂·4H₂O, NaBH₄ | 2-Nitrobenzaldehyde | Both nitro and aldehyde groups reduced | Both groups reduced | orientjchem.org |

| SnCl₂, microwave | 2-Nitrobenzaldehyde | 2-Aminobenzaldehyde (B1207257) | Chemoselective for nitro group | researchgate.net |

| Fe/AcOH | 2-Nitrobenzaldehydes | 2-Aminobenzaldehydes | Chemoselective for nitro group | nih.gov |

The mechanism of catalyzed reductions of nitroaromatic compounds often involves a series of intermediates. In the case of iron-catalyzed reductions, the reaction is believed to proceed through nitroso and hydroxylamine (B1172632) intermediates before forming the final amine. acs.org The specific mechanism can be influenced by the catalyst and the reducing agent used. For instance, studies with an iron(salen) complex have shown that the choice between pinacol (B44631) borane (B79455) (HBpin) and phenylsilane (B129415) (H₃SiPh) as the reducing agent can determine the chemoselectivity of the reduction of nitro compounds in the presence of carbonyl groups. acs.org

With nanoparticle catalysts, such as silver nanoparticles, the reduction is thought to occur on the surface of the nanoparticles. nih.govresearchgate.netrsc.org The nitro compound adsorbs onto the catalyst surface, where it is activated towards reduction by a hydride source like sodium borohydride. orientjchem.org The high surface area and reactivity of the nanoparticles contribute to their catalytic efficiency.

Chemoselective Reduction Pathways

Aldehyde Group Transformations and Condensation Reactions

The aldehyde group of this compound is a versatile functional group that can undergo a variety of transformations, including oxidation, reduction, and condensation reactions. The electronic environment of the aldehyde is influenced by the ortho-nitro group, which can affect its reactivity.

One of the most common reactions of aldehydes is their condensation with primary amines to form Schiff bases or imines. researchgate.netprimescholars.comjocpr.com This reaction is typically acid- or base-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. This compound can react with various amines to form the corresponding Schiff base derivatives. google.com

The formation of Schiff bases is a crucial step in many synthetic methodologies. For example, the condensation of 2-nitrobenzaldehyde with amino acids, followed by reduction, leads to the synthesis of reductive amination products. Similarly, the reaction of 3-nitrobenzaldehyde with ethanolamine (B43304) has been used to synthesize a Schiff base ligand that can form complexes with various transition metals. researchgate.net

| Aldehyde | Amine | Product | Reference |

| 2-Nitrobenzaldehyde | Aminoindole compound | Nitrobenzaldehyde indole (B1671886) Schiff base | google.com |

| 3-Nitrobenzaldehyde | Ethanolamine | Schiff base ligand (NL) | researchgate.net |

| 2-Nitrobenzaldehyde | Amino acids (valine, glycine, etc.) | Schiff bases (intermediate) | |

| 3-Nitrobenzaldehyde | 6-methyl-1,3,5-triazine-2,4-diamine | Asymmetrical Schiff base | primescholars.com |

Hydrazone Synthesis and Derivatives

The synthesis of hydrazones from this compound proceeds via a classical condensation reaction between the aldehyde's carbonyl group and the terminal nitrogen of a hydrazine (B178648) derivative. This reaction is typically carried out in an alcohol solvent, sometimes with a catalytic amount of acid. beilstein-journals.orgmdpi.com The resulting hydrazone derivatives are of interest due to their diverse applications, including as intermediates in the synthesis of heterocyclic compounds and as potential biologically active agents. nih.govecronicon.net

The general synthetic scheme involves the nucleophilic attack of the hydrazine on the carbonyl carbon of this compound, followed by dehydration to yield the stable C=N double bond characteristic of a hydrazone. worldwidejournals.com Various substituted hydrazines and hydrazides can be employed to generate a library of derivatives. bas.bg For example, the reaction with phenylhydrazine (B124118) yields the corresponding phenylhydrazone. nih.gov

Table 1: Synthesis of Hydrazone Derivatives from this compound (Illustrative)

| Hydrazine Reactant | Resulting Hydrazone Derivative | Typical Conditions |

|---|---|---|

| Phenylhydrazine | (E)-3-Methyl-2-nitrobenzaldehyde phenylhydrazone | Ethanol (B145695), Reflux |

| 3,4,5-Trimethoxybenzoic acid hydrazide | This compound 3,4,5-trimethoxybenzoyl hydrazone | Ethanol, 50 °C, HCl (cat.) beilstein-journals.org |

| 2-Furan formylhydrazine | This compound-2-furan formylhydrazone | Ethanol, Reflux mdpi.com |

Knoevenagel and Related Condensation Reactions

This compound readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds. This reaction is a fundamental carbon-carbon bond-forming method that creates α,β-unsaturated products. wikipedia.org The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or potassium hydroxide (B78521), in a suitable solvent like ethanol. wikipedia.orgmdpi.com

The mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a nucleophilic carbanion (enolate). This carbanion then attacks the electrophilic carbonyl carbon of this compound. The subsequent intermediate undergoes dehydration to produce the final conjugated product. wikipedia.org The electron-withdrawing nitro group on the aromatic ring enhances the electrophilicity of the aldehyde's carbonyl group, facilitating the reaction.

Research on analogous compounds, such as 2-nitrobenzaldehyde, demonstrates successful condensation with various active methylene partners. For instance, the reaction of 2-nitrobenzaldehyde with 4-methylphenylacetonitrile using potassium hydroxide in ethanol yields (2Z)-3-(2-Nitrophenyl)-2-(4-methylphenyl)acrylonitrile. mdpi.com Similarly, condensations with malononitrile (B47326) or methyl cyanoacetate (B8463686) are common. rsc.org

Table 2: Knoevenagel Condensation of this compound (Inferred from Analogues)

| Active Methylene Compound | Catalyst | Product Type | Reference for Analogue |

|---|---|---|---|

| Malononitrile | Piperidine | 2-(3-Methyl-2-nitrobenzylidene)malononitrile | wikipedia.orgrsc.org |

| Ethyl Cyanoacetate | Piperidine/Ethanol | Ethyl 2-cyano-3-(3-methyl-2-nitrophenyl)acrylate | bas.bg |

| 4-Methylphenylacetonitrile | Potassium Hydroxide | (2Z)-3-(3-Methyl-2-nitrophenyl)-2-(4-methylphenyl)acrylonitrile | mdpi.com |

Carbon-Carbon Bond Forming Reactions Involving this compound

Baylis-Hillman Reactions with Activated Alkenes (Inferred from Analogues)

The Baylis-Hillman reaction is a powerful atom-economical method for forming a carbon-carbon bond between an aldehyde and an activated alkene, catalyzed by a nucleophile like a tertiary amine or phosphine. wikipedia.org While direct studies on this compound are not prevalent, extensive research on close analogues like 3-methoxy-2-nitrobenzaldehyde (B1294539) and other 2-nitrobenzaldehydes provides significant insight into the expected reactivity. scielo.org.zaresearchgate.netjournals.co.za These reactions typically yield densely functionalized allylic alcohols. wikipedia.org

The Baylis-Hillman reaction of 2-nitro-substituted benzaldehydes is often complex, leading to a mixture of products rather than a single adduct. scielo.org.zasidalc.net Studies on the reaction of 3-methoxy-2-nitrobenzaldehyde with methyl vinyl ketone (MVK), catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), revealed the formation of several key products. researchgate.netajol.info

Normal Baylis-Hillman Adduct: The expected product resulting from the coupling of one molecule of the aldehyde with one molecule of the alkene.

Alkene Dimer: The activated alkene can dimerize as a competitive side reaction. researchgate.net

Bis-Adducts: In some cases, particularly with MVK, diadducts can form where a second molecule of the activated alkene reacts with the initial Baylis-Hillman adduct. researchgate.netacs.org

The product distribution is highly dependent on reaction conditions, including the specific substrates, catalyst, and solvent used. researchgate.net For example, in the reaction of aryl aldehydes with phenyl vinyl ketone, the formation of diadducts can become the exclusive pathway, with yields increasing with higher concentrations of the activated alkene. researchgate.net The reaction of 2-nitrobenzaldehydes with acrylic esters, however, tends to yield the normal adducts, which can then be used in subsequent reductive cyclization to form quinoline (B57606) derivatives. researchgate.netjournals.co.za

The mechanism of the Baylis-Hillman reaction has been the subject of considerable investigation, and some aspects remain under discussion. wikipedia.orgsemanticscholar.org The generally accepted pathway catalyzed by DABCO begins with the nucleophilic 1,4-addition of DABCO to the activated alkene, forming a zwitterionic aza-enolate intermediate. wikipedia.orgorganic-chemistry.org This intermediate then performs an aldol (B89426) addition to the aldehyde's carbonyl group. wikipedia.org

The final step, involving a proton transfer and elimination of the catalyst, is considered the rate-determining step (RDS) under many conditions. semanticscholar.orgmdpi.com Kinetic studies by McQuade and others on p-nitrobenzaldehyde showed that the reaction is second-order with respect to the aldehyde and exhibits a significant kinetic isotope effect, suggesting that the proton abstraction from the α-position of the acrylate (B77674) is part of the RDS. semanticscholar.orgmdpi.com In contrast, earlier models proposed that the aldol addition itself was rate-limiting. wikipedia.org

Table 3: Products from Baylis-Hillman Reaction of Substituted 2-Nitrobenzaldehydes with Activated Alkenes

| Aldehyde Reactant | Activated Alkene | Catalyst | Observed Products | Reference |

|---|---|---|---|---|

| 3-Methoxy-2-nitrobenzaldehyde | Methyl Vinyl Ketone (MVK) | DABCO | Normal adduct, MVK dimer, bis-(MVK) adducts | scielo.org.zaresearchgate.netsidalc.net |

| 2-Nitrobenzaldehyde | Methyl Acrylate | DABCO | Normal Baylis-Hillman adduct | journals.co.za |

| 2-Nitrobenzaldehyde | Ethyl Acrylate | DABCO | Normal Baylis-Hillman adduct | journals.co.za |

Analysis of Product Distribution and Competing Pathways

Michael Addition Reactions

While this compound itself is not a Michael acceptor, its derivatives, particularly the α,β-unsaturated compounds formed from Knoevenagel condensations, are excellent substrates for Michael addition reactions. researchgate.netwikipedia.org The Michael reaction involves the 1,4-conjugate addition of a nucleophile (a Michael donor) to an activated alkene (a Michael acceptor). wikipedia.org

For example, the 2-(3-methyl-2-nitrobenzylidene)malononitrile synthesized via the Knoevenagel reaction features a polarized carbon-carbon double bond, making it susceptible to attack by Michael donors such as enolates, amines, or thiols. researchgate.net In some cases, a tandem Knoevenagel condensation followed by an intramolecular Michael addition can be used to construct complex cyclic systems in a single pot. researchgate.net

Furthermore, the adducts from the Baylis-Hillman reaction can also act as substrates for subsequent nucleophilic additions. However, investigations into the conjugate addition of nucleophiles like benzylamine (B48309) to Baylis-Hillman adducts derived from 2-nitrobenzaldehydes have shown this pathway can be problematic. Instead of the desired Michael adduct, a retro-Baylis-Hillman reaction was observed, regenerating the starting aldehyde in significant yield. core.ac.uk This highlights a competing pathway that must be considered when designing syntheses involving these substrates.

Photochemical Reactivity and Decomposition Mechanisms

The photochemical reactivity of 2-nitrobenzaldehydes is characterized by intramolecular hydrogen abstraction, a process that is fundamental to their utility as phototriggers. Upon absorption of UV light, this compound is expected to undergo a series of transformations typical of the o-nitrobenzyl scaffold.

The primary photochemical process for o-nitrobenzaldehydes involves an intramolecular hydrogen atom abstraction from the aldehyde group by the excited nitro group. This is generally understood to proceed via a Norrish Type II-like mechanism. mdpi.comnih.gov Upon excitation, the nitro group abstracts a hydrogen atom from the benzylic position (in this case, the aldehyde) to form a transient biradical species. This is followed by a rearrangement to an aci-nitro intermediate. This intermediate is unstable and subsequently rearranges to form the final photoproduct, which is typically the corresponding o-nitrosobenzoic acid derivative. mdpi.comrsc.org

Table 1: Expected Photochemical Transformation of this compound

| Reactant | Major Photoproduct | Reaction Type |

| This compound | 3-Methyl-2-nitrosobenzoic acid | Intramolecular photo-redox rearrangement |

The direct observation and characterization of the transient species involved in the photochemistry of this compound are challenging due to their short lifetimes. However, extensive studies on 2-nitrobenzaldehyde and its derivatives using techniques like laser flash photolysis and transient absorption spectroscopy have provided significant insights into the nature of these intermediates. nih.govacs.org

Upon photoexcitation, the initial excited singlet state rapidly undergoes intersystem crossing to a triplet state. This triplet state is responsible for the subsequent hydrogen abstraction. The key intermediate in this process is the aci-nitro tautomer. For 2-nitrobenzaldehyde, transient absorption spectra have revealed the presence of an intermediate that is assigned to the aci-nitro species. nih.govacs.org This intermediate typically has a lifetime on the microsecond timescale in solution. acs.org

For this compound, the analogous aci-nitro intermediate is expected to be formed. The structure of this intermediate would be a quinoidal system with a nitronic acid group. The decay of this intermediate leads to the formation of the final nitroso product.

Table 2: Spectroscopic Data for Photogenerated Intermediates of Related 2-Nitrobenzyl Compounds

| Intermediate | Compound | Spectroscopic Technique | Absorption Maximum (λmax) | Lifetime | Reference |

| Triplet Enol | 2-Hydroxyphenacyl ester | Nanosecond Laser Flash Photolysis | ~420 nm | - | nih.gov |

| aci-Nitro Intermediate | N-(2-nitrobenzyl)urea | Transient Absorption Spectroscopy | - | 1.7 x 104 s-1 (rate) | acs.org |

| aci-Nitro Intermediate | N-(α-methyl-2-nitrobenzyl)urea | Transient Absorption Spectroscopy | - | 8.5 x 104 s-1 (rate) | acs.org |

Note: The data presented is for related compounds and is intended to provide insight into the likely intermediates for this compound. Specific experimental data for this compound is not available in the reviewed literature.

The presence of the 3-methyl group could potentially influence the properties of the photogenerated intermediates. Steric hindrance from the methyl group might affect the conformation of the molecule and the rate of intramolecular hydrogen abstraction. Electronically, the methyl group is a weak electron-donating group, which could subtly alter the electronic distribution in the excited state and the stability of the aci-nitro intermediate. However, without specific experimental or computational studies on this compound, these effects remain speculative.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The reactivity of both the aldehyde and nitro groups makes 3-Methyl-2-nitrobenzaldehyde a valuable starting material for constructing intricate molecular frameworks. cymitquimica.com The aldehyde group readily participates in condensation and carbon-carbon bond-forming reactions, while the nitro group can be reduced to an amine, opening pathways to a host of nitrogen-containing compounds. smolecule.coma2bchem.com

Precursor for Heterocyclic Ring Systems (e.g., Quinoline (B57606) Derivatives)

This compound is a key precursor for synthesizing substituted quinoline systems, a core structure in many pharmaceuticals and functional materials. The classical Friedländer annulation, a widely used method for quinoline synthesis, can be adapted for this compound. The process typically involves the reduction of the nitro group to form an in situ 2-amino-3-methylbenzaldehyde. This intermediate then undergoes a condensation reaction with a compound containing an α-methylene ketone.

For instance, the reaction of 2-nitrobenzaldehyde (B1664092) with a β-keto ester like methyl propionylacetate in the presence of a reducing agent such as tin(II) chloride leads to the formation of a substituted quinoline. orgsyn.org This methodology allows for the creation of quinolines with specific substitution patterns dictated by the initial benzaldehyde (B42025) and the ketone component. The presence of the methyl group at the 3-position on the benzaldehyde ring results in a corresponding methyl-substituted quinoline derivative.

Table 1: Representative Quinoline Synthesis from a 2-Nitrobenzaldehyde Intermediate

| Reactant A | Reactant B | Key Reagents | Product Type |

|---|---|---|---|

| 2-Nitrobenzaldehyde | Methyl propionylacetate | Zinc(II) chloride, Tin(II) chloride | 2-Ethyl-3-quinolinecarboxylic acid methyl ester orgsyn.org |

Scaffold for Biologically Active Compounds and Drug Discovery

The nitrobenzaldehyde framework is a cornerstone in medicinal chemistry, serving as a scaffold for a wide array of therapeutic agents. google.comijpsonline.com Derivatives of 2- and 3-nitrobenzaldehyde (B41214) are crucial intermediates in the synthesis of drugs ranging from cardiovascular agents to anticancer and antimicrobial compounds. google.comijpsonline.comwiserpub.comresearchgate.net

This compound can be utilized to generate novel biologically active molecules. For example, it can be used to synthesize Schiff bases through condensation with various primary amines. Schiff bases derived from nitrobenzaldehydes are known to exhibit significant biological activities, including antibacterial, antifungal, and anti-inflammatory properties. wiserpub.comresearchgate.net Furthermore, the core structure is integral to the synthesis of dihydropyridine (B1217469) calcium channel blockers, a class of drugs used to treat hypertension. ijpsonline.com The specific substitution pattern of this compound allows for the fine-tuning of the steric and electronic properties of the target drug molecule, potentially influencing its efficacy and selectivity.

Utilization in Polymer Chemistry and Functional Material Development

In the field of materials science, this compound serves as a building block for functional polymers and materials. wiserpub.combldpharm.com The aldehyde and nitro functionalities can be leveraged to incorporate the molecule into polymer backbones or as pendant groups, imparting specific properties to the resulting material. wiserpub.com

Derivatives of nitrobenzaldehydes are precursors for materials with applications in organic electronics, such as organic semiconductors and sensors. smolecule.com The synthesis of novel polymers using 2-nitrobenzaldehyde can lead to materials with tailored characteristics, including high-performance and responsive "smart" materials. wiserpub.com The reactivity of this compound allows for its integration into various polymer systems, where the nitro and methyl groups can modify the polymer's physical and chemical properties.

Contributions to Pigment and Dye Synthesis

Substituted 2-nitrobenzaldehydes are valuable intermediates in the synthesis of dyes and pigments. cymitquimica.com A notable example is the synthesis of indigo-type dyes. The synthesis of the historic pigment Tyrian purple (6,6′-dibromoindigo) has been achieved starting from 4-bromo-2-nitrobenzaldehyde. nih.gov

This synthetic strategy can be adapted for this compound to produce a dimethyl-substituted indigo (B80030) dye. The general pathway involves a condensation reaction, often with acetone (B3395972) under basic conditions, followed by cyclization to form the characteristic indigo chromophore. The methyl groups on the aromatic rings would modulate the color and properties, such as solubility, of the resulting pigment.

Development of Analytical Standards and Probes

The structural features of nitrobenzaldehyde derivatives also lend themselves to applications in analytical chemistry, particularly in the development of standards and probes. Some substituted benzaldehydes are known to be fluorescent, a property that can be exploited for creating probes for biological imaging. biosynth.com

Isotopic Labeling for Quantitative Analysis in Trace Detection

A significant application of 2-nitrobenzaldehyde derivatives is in the creation of isotopically labeled internal standards for use in quantitative trace analysis by mass spectrometry. acs.orgnih.gov A robust method involves the synthesis of ¹³C-labeled 2-nitrobenzaldehyde starting from ¹³C-labeled toluene (B28343). acs.org

This labeled aldehyde is then used as a derivatizing agent for specific analytes, such as the metabolites of nitrofuran antibiotics found in food products. acs.orgnih.govvliz.be The resulting labeled derivative serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, allowing for precise and accurate quantification of the target analyte at trace levels. acs.org This same synthetic principle can be applied to produce labeled this compound from labeled 3-methyltoluene (m-xylene), creating a specific internal standard for related analytical methods.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Amino-3-methylbenzaldehyde |

| 2-Ethyl-3-quinolinecarboxylic acid methyl ester |

| 2-Nitrobenzaldehyde |

| 3-Nitrobenzaldehyde |

| 3-Bromo-2-nitrobenzaldehyde (B145937) |

| 3-Methyl-5-nitrobenzaldehyde |

| 3-Methoxy-2-nitrobenzaldehyde (B1294539) |

| 4-Bromo-2-nitrobenzaldehyde |

| 6,6′-Dibromoindigo (Tyrian purple) |

| Methyl propionylacetate |

| Pyrazolo[3,4-b]quinolines |

| Tin(II) chloride |

Catalytic Applications in Organic Transformations

While this compound is a versatile building block in organic synthesis, research to date has primarily focused on its role as a reactant or precursor in catalytically driven reactions rather than as a catalyst itself. Its chemical structure, featuring both an aldehyde and a nitro group on a substituted benzene (B151609) ring, makes it a valuable starting material for the synthesis of more complex molecules through various catalytic transformations. The following examples illustrate the involvement of this compound in reactions that are facilitated by catalysts.

In one area of research, nitrobenzaldehyde derivatives are utilized in catalytic reduction processes. For instance, related compounds like 3-nitrobenzaldehyde undergo catalytic reduction to their corresponding amino derivatives. chim.itacs.org This type of transformation is fundamental in organic synthesis for producing amino compounds which are key intermediates for pharmaceuticals and other fine chemicals. Studies on similar nitro-aromatic aldehydes have shown that these reductions can be efficiently carried out using nanocatalysts, such as silver nanoparticles supported on microgels. chim.itacs.org In a specific study, Ag-AP(NM) hybrid microgels were used to catalytically reduce 3-nitrobenzaldehyde (3NBA) in an aqueous medium, demonstrating high efficiency and recyclability. chim.itacs.org

Furthermore, nitrobenzaldehydes are employed as substrates in various carbon-carbon bond-forming reactions, which are often catalyzed by transition metals or organocatalysts. For example, the synthesis of hydroquinolines can be achieved from 2-nitrobenzaldehyde and ketones through a sequence of hydrogenation and condensation reactions catalyzed by a nanostructured nickel catalyst. mpg.de Another significant reaction is the Knoevenagel condensation, where 3-nitrobenzaldehyde reacts with active methylene (B1212753) compounds like methyl acetoacetate (B1235776) in the presence of base catalysts to form α,β-unsaturated systems.

The following table summarizes selected catalytic reactions where nitrobenzaldehyde derivatives, including those structurally related to this compound, are used as reactants.

Interactive Data Table: Catalytic Transformations Involving Nitrobenzaldehyde Derivatives

| Reactant(s) | Catalyst | Reaction Type | Product Type | Yield (%) | Reference(s) |

| 3-Nitrobenzaldehyde | Ag-AP(NM) hybrid microgels | Catalytic Reduction | 3-Aminobenzaldehyde derivative | - | chim.itacs.org |

| 2-Nitrobenzaldehyde, Acetophenone | Ni/N-SiC | Hydrogenation/Condensation | Hydroquinoline derivative | 91 (max) | mpg.de |

| 3-Nitrobenzaldehyde, Methyl acetoacetate | Base catalyst (e.g., piperidine) | Knoevenagel Condensation | Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate | >90 | |

| 4-Nitrobenzaldehyde, Cyclohexanone | L-proline nitrile | Aldol (B89426) Reaction | Aldol adduct | - | whiterose.ac.uk |

| 2-Nitrobenzaldehydes, CF3CCl3 | - | Olefination | Trifluoromethylated ortho-nitrostyrenes | up to 88 | mdpi.com |

While the direct catalytic application of this compound has not been reported, its role as a precursor highlights its importance in the broader field of catalysis. The functional groups present in the molecule allow it to be a key starting material for synthesizing a variety of organic structures through established and novel catalytic methods. Future research may explore the potential for derivatives of this compound to act as ligands for metal catalysts or as organocatalysts themselves.

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular structure of 3-Methyl-2-nitrobenzaldehyde by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

Application of ¹H NMR for Reaction Monitoring and Kinetics

¹H NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions involving this compound. For instance, in a reduction reaction converting the aldehyde group to an alcohol, the disappearance of the characteristic aldehyde proton signal and the appearance of new signals corresponding to the methylene (B1212753) and hydroxyl protons of the alcohol product can be tracked in real-time. This allows for the study of reaction kinetics by measuring the change in concentration of reactants and products over time.

While specific kinetic data for this compound is not extensively published, the principles of using ¹H NMR for reaction monitoring are well-established. For example, in the reduction of a similar compound, 3-nitrobenzaldehyde (B41214), the aldehyde proton signal at approximately 10.14 ppm would be monitored. mmu.ac.ukoxinst.com Its decreasing integral value over time, relative to an internal standard, would provide a direct measure of the reaction rate.

Utilization of ¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is crucial for confirming the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, providing a "fingerprint" of the carbon skeleton. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

For this compound, the spectrum would be expected to show eight distinct signals corresponding to its eight carbon atoms. The aldehyde carbon (CHO) would appear significantly downfield, typically in the range of 190-200 ppm, due to the strong deshielding effect of the adjacent oxygen atom. The aromatic carbons would resonate in the typical aromatic region (around 120-150 ppm), with their specific shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The methyl carbon would appear furthest upfield, generally below 30 ppm.

Public databases, such as PubChem, provide access to experimental ¹³C NMR data for this compound, recorded on instruments like the Bruker WM-360. nih.gov Comparison of experimentally obtained spectra with predicted values or database entries confirms the carbon skeleton of the molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ slightly from experimental results.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 191.5 |

| C-NO₂ | 150.2 |

| C-CH₃ | 138.0 |

| C-H (ortho to CHO) | 134.5 |

| C-H (para to CHO) | 130.8 |

| C-H (meta to CHO) | 128.1 |

| C-CHO | 135.7 |

| CH₃ | 20.5 |

2D NMR Techniques for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms within the this compound molecule.

COSY spectra reveal correlations between coupled protons, helping to identify adjacent protons in the aromatic ring.

HSQC spectra correlate each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity across the entire molecule, including the relative positions of the aldehyde, methyl, and nitro groups on the benzene (B151609) ring.

While specific 2D NMR studies on this compound are not widely available in the public domain, the application of these techniques is a standard procedure for the structural elucidation of novel or complex organic molecules. e-bookshelf.de

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as offering insights into the structure through fragmentation analysis.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the this compound molecule is ionized and often breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its confirmation. Common fragmentation patterns for aromatic aldehydes include the loss of the formyl radical (CHO, 29 Da) or a hydrogen atom (H, 1 Da). libretexts.org The presence of the nitro group can lead to the loss of NO₂ (46 Da) or NO (30 Da). The analysis of these characteristic losses from the molecular ion peak helps to piece together the structure of the original molecule. chemguide.co.uk

Table 2: Predicted Fragmentation Ions for this compound

| Ion | m/z (mass-to-charge ratio) | Corresponding Fragment |

| [M]⁺ | 165 | C₈H₇NO₃⁺ |

| [M-H]⁺ | 164 | C₈H₆NO₃⁺ |

| [M-CHO]⁺ | 136 | C₇H₇NO₂⁺ |

| [M-NO₂]⁺ | 119 | C₈H₇O⁺ |

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy. This precision allows for the determination of the exact molecular formula of a compound. The experimentally determined monoisotopic mass of this compound can be compared to the calculated mass for the molecular formula C₈H₇NO₃ to confirm its elemental composition. Publicly available data indicates the exact mass of this compound to be 165.042593085 Da. nih.gov This value is consistent with the calculated mass for C₈H₇NO₃, unequivocally confirming the molecular formula. nih.gov Predicted collision cross-section values for different adducts of the molecule are also available, providing further structural information. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural components: a nitro group, an aldehyde group, a methyl group, and a substituted benzene ring.

The most distinct peaks are those corresponding to the nitro (NO₂) group, which are typically strong due to the high polarity of the N-O bonds. Aromatic nitro compounds display two prominent stretching vibrations: an asymmetric stretch and a symmetric stretch. biosynth.comnih.gov For this compound, the asymmetric NO₂ stretching vibration is expected in the 1550-1475 cm⁻¹ region, while the symmetric stretch appears in the 1360-1290 cm⁻¹ range. nih.gov

The aldehyde functional group is identified by its characteristic carbonyl (C=O) stretching vibration. This is a strong, sharp absorption band that typically appears in the region of 1710-1685 cm⁻¹ for aromatic aldehydes. The position of this band can be influenced by the electronic effects of other substituents on the aromatic ring.

The presence of the methyl group (-CH₃) gives rise to C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the methyl C-H bonds are generally observed around 2962 cm⁻¹ and 2872 cm⁻¹, respectively. biosynth.com

The aromatic nature of the compound is confirmed by several bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring result in multiple bands of variable intensity in the 1600-1450 cm⁻¹ region. Additionally, C-H out-of-plane bending vibrations provide information about the substitution pattern of the benzene ring and are observed at lower wavenumbers.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2970-2860 | Methyl C-H | Stretching |

| ~1700 | Aldehyde C=O | Stretching |

| ~1540 | Aromatic NO₂ | Asymmetric Stretching |

| ~1450 | Aromatic C=C | Stretching |

| ~1350 | Aromatic NO₂ | Symmetric Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from transitions of electrons from lower energy molecular orbitals to higher energy ones (e.g., n→π* and π→π* transitions).

The spectrum is influenced by the presence of chromophores—the aldehyde and nitro groups—and the aromatic ring, which contains delocalized π-electrons. Studies on related nitrobenzaldehyde isomers provide a framework for interpreting the spectrum of the 3-methyl-2-nitro derivative. uv-vis-spectral-atlas-mainz.orgrsc.orguni-muenchen.deresearchgate.net

The spectra of nitrobenzaldehydes typically show multiple absorption bands. A weak, long-wavelength band, often found around 350 nm, is attributed to the n→π* transition. uv-vis-spectral-atlas-mainz.orgrsc.orgresearchgate.net This transition involves the excitation of a non-bonding electron (from the oxygen atoms of the aldehyde or nitro group) to an antibonding π* orbital. These transitions are characteristically weak.

At shorter wavelengths, more intense absorption bands appear, which are assigned to π→π* transitions. An intermediate intensity band, observed around 300 nm in nitrobenzaldehydes, is generally dominated by π→π* excitations within the benzene ring. uv-vis-spectral-atlas-mainz.orgrsc.orgresearchgate.net A much stronger absorption is typically seen around 250 nm, which is ascribed to a π→π* transition involving charge transfer between the benzene ring and the electron-withdrawing nitro group. uv-vis-spectral-atlas-mainz.orgrsc.orgresearchgate.net For ortho-nitrobenzaldehyde, an even more intense band has been noted around 220 nm, originating from overlapping π→π* transitions involving both the nitro and aldehyde substituents. uni-muenchen.de The presence of the methyl group on the ring in this compound can cause slight shifts (batachromic or hypsochromic) in the positions of these absorption maxima.

Table 2: Electronic Transitions of this compound (based on related compounds)

| Approx. λmax (nm) | Molar Absorptivity (ε) | Type of Transition | Chromophore |

|---|---|---|---|

| ~350 | Weak (ε ≈ 100 M⁻¹cm⁻¹) | n→π* | Aldehyde (C=O) / Nitro (NO₂) |

| ~300 | Intermediate (ε ≈ 1000 M⁻¹cm⁻¹) | π→π* | Benzene Ring |

| ~250 | Strong (ε ≈ 10,000 M⁻¹cm⁻¹) | π→π* | Benzene Ring and Nitro Group |

| ~220 | Very Strong | π→π* | Overlapping transitions |

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and conformational landscape of molecules like 3-Methyl-2-nitrobenzaldehyde.

Analysis of Torsional Angles and Substituent Effects on Aromatic Ring Systems

The geometry of this compound is largely defined by the torsional angles between the aromatic ring and its substituents—the aldehyde (CHO) and nitro (NO₂) groups. For 2-nitrobenzaldehyde (B1664092), quantum mechanical studies have shown that the nitro group is twisted out of the plane of the phenyl ring to alleviate steric strain. researchgate.net This out-of-plane rotation is a common feature in ortho-substituted nitrobenzenes. The addition of a methyl group at the 3-position is expected to further influence these angles.

DFT calculations on similar molecules, such as chlorobenzaldehydes, have been used to determine optimized geometries, including bond lengths, bond angles, and dihedral (torsional) angles with a high degree of accuracy. mdpi.com For this compound, the key torsional angles would be C3-C2-N-O and C1-C2-C(formyl)-H. It is anticipated that the steric repulsion between the bulky nitro group and the adjacent methyl and aldehyde groups would force significant rotation around the C-N and C-C(formyl) bonds. This twisting disrupts the π-conjugation between the substituents and the aromatic ring, which in turn affects the molecule's electronic properties and reactivity. researchgate.net The methyl group, being electron-donating, and the nitro and aldehyde groups, being electron-withdrawing, create a complex electronic environment on the aromatic ring that computational models can quantify. copernicus.org

Table 1: Predicted Torsional Angles and Substituent Effects in this compound (Illustrative)

This table illustrates the expected outcomes from DFT calculations on the geometry of this compound, based on principles from related compounds. The values are hypothetical and serve to demonstrate the type of data generated.

| Parameter | Predicted Value/Effect | Underlying Reason |

|---|---|---|

| Torsional Angle (Ring-NO₂) | Significantly non-planar (>45°) | Steric hindrance from adjacent methyl and aldehyde groups. researchgate.net |

| Torsional Angle (Ring-CHO) | Slightly non-planar (~10-20°) | Steric interaction with the ortho-nitro group. modgraph.co.uk |

| Aromatic Ring Geometry | Slightly distorted from perfect hexagon | Uneven electron distribution from donating (methyl) and withdrawing (nitro, aldehyde) groups. copernicus.org |

| Bond Length (C-N) | Elongated compared to nitrobenzene (B124822) | Reduced π-character due to out-of-plane twisting. |

Intramolecular Interactions and Conformational Preferences

The proximity of the aldehyde and nitro groups in this compound allows for potential intramolecular interactions. In related ortho-substituted benzaldehydes, intramolecular hydrogen bonding can be a dominant factor in determining the most stable conformation. modgraph.co.uk For instance, in 2-nitrobenzaldehyde, weak C-H···O hydrogen bonds between the aldehyde proton and an oxygen atom of the nitro group have been identified through computational studies. researchgate.net These interactions, though weak, can stabilize specific conformers.

The presence of the 3-methyl group introduces additional steric and electronic factors. DFT calculations would be able to map the potential energy surface by systematically rotating the substituent groups. Such an analysis for related aromatic aldehydes has revealed that the energy barriers to rotation can be significantly influenced by substituents. researchgate.net For this compound, the most stable conformer would represent a fine balance between maximizing stabilizing intramolecular interactions (like C-H···O bonds) and minimizing destabilizing steric repulsions between the three adjacent substituents.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that govern reaction rates and selectivity.

Transition State Analysis and Energy Profiles

A hallmark reaction of ortho-nitrobenzaldehydes is their photochemical rearrangement to the corresponding nitroso-benzoic acid. rsc.orgmdpi.com Computational studies, including ab initio surface-hopping dynamics simulations on o-nitrobenzaldehyde, have shown that this transformation proceeds through an ultrafast excited-state intramolecular hydrogen transfer from the aldehyde group to the nitro group. rsc.org This process involves the formation of a ketene (B1206846) intermediate and traversal through multiple conical intersections. rsc.org

For this compound, a similar photochemical pathway is expected. Computational modeling could pinpoint the transition state for the key hydrogen transfer step. The energy of this transition state, relative to the ground state, determines the activation energy of the reaction. DFT calculations have been successfully used to identify transition states and map the energy profiles for various reactions of nitroaromatic compounds, including aldol (B89426) reactions and alkaline hydrolysis. researchgate.netacs.orgrsc.org By calculating the geometries and energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed, providing a quantitative understanding of the reaction's feasibility and kinetics.

Prediction of Reaction Selectivity and Pathway Energetics

In the context of this compound, computational modeling could be used to compare the energetics of different potential reactions, such as the reduction of the nitro group versus the oxidation or reduction of the aldehyde group. The calculated Gibbs free energy changes (ΔG) for different pathways would indicate the thermodynamically favored products. For instance, in organocatalyzed aldol reactions involving substituted benzaldehydes, DFT has been used to rationalize and predict the stereoselectivity by comparing the energies of the diastereomeric transition states. rsc.orgulb.ac.be These energy differences, often arising from subtle steric and electronic interactions, dictate the enantiomeric excess of the product. rsc.org

Table 2: Illustrative Energetics for a Hypothetical Reaction of this compound

This table provides a hypothetical example of how computational modeling can be used to predict reaction outcomes by comparing the activation energies (ΔG‡) for competing pathways.

| Reaction Pathway | Key Step | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Nitro Group Reduction | First electron transfer | 15.2 | Kinetically accessible under reducing conditions. dnu.dp.ua |

| Aldehyde Oxidation to Carboxylic Acid | Oxygen insertion | 25.8 | Higher energy barrier; requires strong oxidizing agent. |

| Photochemical Rearrangement | Excited-state H-transfer | Low barrier in excited state | Favored upon UV irradiation. rsc.org |

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum chemical calculations are typically performed on isolated molecules (in the gas phase), Molecular Dynamics (MD) simulations can model the behavior of molecules in a condensed phase, such as in a solvent. MD simulations track the movement of every atom in a system over time, providing a dynamic picture of molecular behavior.

For this compound, MD simulations would be crucial for understanding how solvent molecules interact with it and influence its conformational preferences. The choice of solvent can affect the torsional barriers of the substituent groups and the stability of different conformers. researchgate.netresearchgate.net For example, a polar solvent might preferentially stabilize a more polar conformer of the molecule.

MD simulations have been used to study the diffusion and interaction of nitrobenzene in various ionic liquids and the dynamics of nitroaromatic compounds in aqueous solutions. researchgate.netacs.orgnih.gov Such simulations can reveal the structure of the solvent shell around the solute and identify specific interactions, like hydrogen bonding between the solvent and the nitro or aldehyde groups. This information is critical, as solvent interactions can impact reaction rates and mechanisms. By simulating the system at different temperatures, MD can also provide insights into the dynamic fluctuations of the molecule's structure, showing how it explores different conformations over time.

Electronic Structure Analysis (e.g., HOMO-LUMO, Charge Distribution)

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For this compound, computational and theoretical methods, particularly Density Functional Theory (DFT), provide valuable insights into its electronic characteristics. This analysis primarily focuses on the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electronic charge across the molecule.

While specific, detailed research findings on the electronic structure of this compound are not extensively available in the public domain, the well-established principles of computational chemistry and data from structurally similar molecules allow for a robust theoretical assessment. The electronic properties of substituted benzaldehydes are significantly influenced by the nature and position of their substituents. In this compound, the interplay between the electron-withdrawing nitro group (-NO₂) and the electron-donating methyl group (-CH₃), along with the aldehyde group (-CHO), dictates the electronic landscape of the molecule.

HOMO-LUMO Analysis

The HOMO and LUMO are the frontier molecular orbitals, and the energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

For aromatic compounds, the HOMO is often associated with the π-electrons of the benzene (B151609) ring and electron-donating groups, representing the ability to donate an electron. The LUMO is typically associated with electron-accepting regions of the molecule, indicating its capacity to accept an electron.

In this compound, the following characteristics are anticipated:

HOMO: The Highest Occupied Molecular Orbital is expected to be localized primarily on the benzene ring and the methyl group. The methyl group, being an electron-donating substituent, increases the electron density of the ring, thereby raising the energy of the HOMO.

LUMO: The Lowest Unoccupied Molecular Orbital is predicted to be predominantly localized on the nitro group and the aldehyde group. The nitro group is a strong electron-withdrawing group and significantly lowers the energy of the LUMO, enhancing the electrophilicity of the molecule.

HOMO-LUMO Gap: The presence of the electron-withdrawing nitro group is expected to significantly lower the LUMO energy, leading to a relatively small HOMO-LUMO gap. This smaller gap suggests that this compound is likely to be a reactive molecule, susceptible to both nucleophilic and electrophilic attack.

Theoretical studies on related molecules, such as 4-Methyl-3-nitrobenzaldehyde, often employ DFT calculations with functionals like B3LYP and basis sets such as 6-31G(d) to determine these orbital energies. For instance, in a study on a different nitro-substituted compound, N-(4-methyl phenyl)-2-(3-nitro-benzamide) benzamide, DFT calculations were used to determine the HOMO and LUMO energies and visualize their distribution. ajol.info

Charge Distribution

The distribution of electron density within this compound is highly polarized due to the presence of electronegative oxygen and nitrogen atoms and the different electronic effects of the substituents.

Negative Charge Centers: The oxygen atoms of the nitro group and the aldehyde group are expected to carry a significant partial negative charge. These regions are the most electron-rich and are susceptible to electrophilic attack.

Positive Charge Centers: The nitrogen atom of the nitro group, the carbon atom of the aldehyde group, and the carbon atoms of the benzene ring attached to the nitro and aldehyde groups are expected to bear partial positive charges. These electron-deficient sites are prone to nucleophilic attack. The carbon of the aldehyde group is a primary site for nucleophilic addition reactions.

Simulations of the molecular electrostatic potential (MEP) for similar molecules visually confirm these charge distributions, with red areas indicating regions of high electron density (negative potential) and blue areas representing regions of low electron density (positive potential).

The following interactive table summarizes the expected electronic properties of this compound based on theoretical principles and data from analogous compounds.

| Parameter | Expected Characteristics | Influencing Factors |

| HOMO Energy | Relatively High | Electron-donating methyl group and π-system of the benzene ring. |

| LUMO Energy | Relatively Low | Strong electron-withdrawing nitro and aldehyde groups. |

| HOMO-LUMO Gap | Small to Moderate | Combined effects of electron-donating and electron-withdrawing groups. |

| Charge on Oxygen Atoms | Partial Negative (δ-) | High electronegativity of oxygen. |

| Charge on Aldehyde Carbon | Partial Positive (δ+) | Electronegativity of the adjacent oxygen atom. |

| Charge on Nitro-substituted Carbon | Partial Positive (δ+) | Strong electron-withdrawing effect of the nitro group. |

Derivatives of 3 Methyl 2 Nitrobenzaldehyde and Structure Reactivity Relationships

Synthesis and Comprehensive Characterization of Substituted Derivatives

The synthesis of substituted derivatives of 3-methyl-2-nitrobenzaldehyde can be approached through various methods, primarily involving the modification of a pre-existing substituted toluene (B28343) or benzaldehyde (B42025). A common strategy involves the nitration of a substituted m-tolualdehyde. However, direct nitration can often lead to a mixture of isomers, necessitating careful control of reaction conditions and purification of the desired product.

For instance, the synthesis of derivatives can be achieved by introducing substituents onto the aromatic ring prior to the key functional group transformations. While specific synthetic details for a wide range of this compound derivatives are not extensively documented in publicly available literature, general methodologies for the synthesis of substituted nitroaromatic aldehydes can be applied. These methods often involve the nitration of a corresponding substituted benzaldehyde or the oxidation of a substituted nitrotoluene. A patent describes a general method for synthesizing substituted m-nitrobenzaldehyde derivatives, which could be adapted for this compound. This process involves reacting a substituted benzaldehyde derivative with ammonia (B1221849) to form a tris(substituted benzaldehyde) diammonium intermediate, which is then nitrated and hydrolyzed. google.com This method is suggested to be compatible with various electron-donating and electron-withdrawing groups at different positions on the ring. google.com

Comprehensive characterization of these derivatives is crucial for confirming their structure and purity. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the positions of the substituents on the aromatic ring. For the parent compound, this compound, ¹³C NMR spectral data is available. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, such as the carbonyl (C=O) stretch of the aldehyde and the symmetric and asymmetric stretches of the nitro (NO₂) group.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.

A summary of the parent compound's properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₈H₇NO₃ nih.gov |

| Molecular Weight | 165.15 g/mol nih.gov |